1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(2-methoxyethyl)bicyclo[111]pentane is a chemical compound characterized by its unique bicyclo[111]pentane structure, which is a highly strained and compact ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane typically involves the iodination of a bicyclo[1.1.1]pentane derivative. One common method includes the reaction of 3-(2-methoxyethyl)bicyclo[1.1.1]pentane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 3-(2-methoxyethyl)bicyclo[1.1.1]pentane derivatives with different functional groups.
Oxidation: Hydroxyl or carbonyl derivatives of the original compound.
Reduction: 3-(2-methoxyethyl)bicyclo[1.1.1]pentane.
Scientific Research Applications
1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its strained ring system.
Material Science:
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biological studies.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution reactions. In biological systems, the compound’s unique structure may interact with specific molecular targets, although detailed studies are required to elucidate these interactions fully.
Comparison with Similar Compounds
- 1-Bromo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- 1-Chloro-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane
Uniqueness: 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which can be easily substituted, making it a versatile intermediate in organic synthesis. The iodine atom also imparts distinct reactivity compared to its bromo and chloro analogs, often resulting in different reaction pathways and products.
Properties
IUPAC Name |
1-iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c1-10-3-2-7-4-8(9,5-7)6-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMWNBXUBHKVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.